molecular formula C21H21N3O2 B2987898 1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 946281-10-3

1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B2987898
CAS No.: 946281-10-3
M. Wt: 347.418
InChI Key: XWDJRFZXGAIFTR-UHFFFAOYSA-N
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Description

1-Benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a naphthyridine core. It has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a coupling reaction with piperidine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist to histamine receptors, thereby inhibiting the histamine-mediated signaling pathways. This interaction can lead to the suppression of allergic responses and inflammation .

Comparison with Similar Compounds

1-Benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique pharmacological properties and synthetic versatility.

Properties

IUPAC Name

1-benzyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(23-12-5-2-6-13-23)18-14-17-10-7-11-22-19(17)24(21(18)26)15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDJRFZXGAIFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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